Lipophilicity Tuning: XLogP3-AA Comparison Across 3-Cyclopentyl and 8-Methyl Substitution Series
The target compound (3-cyclopentyl-8-methyl) displays a computed XLogP3-AA of 0.6, placing it in the optimal lipophilicity range for oral bioavailability and CNS penetration. By contrast, the des-methyl analog (3-cyclopentyl only) yields XLogP3-AA 0.2, and the 8-methyl-only analog shows XLogP3-AA −1.1. The addition of both substituents thus increases lipophilicity by 0.4 log unit over the des-methyl comparator and 1.7 log units over the des-cyclopentyl comparator, providing a quantifiable basis for selecting the scaffold with balanced polarity [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | Des-methyl analog (CAS 1159530-90-1): XLogP3-AA = 0.2; 8-methyl-only analog (CAS 1174644-89-3): XLogP3-AA = -1.1 |
| Quantified Difference | +0.4 log unit vs des-methyl; +1.7 log units vs 8-methyl-only |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, and metabolic clearance; a shift of 0.4–1.7 log units can alter oral absorption and tissue distribution, making the target compound the more balanced starting point for lead optimization.
- [1] PubChem Compound Summary for CID 62585370, 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 62585362, 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 66846312, 8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine. National Center for Biotechnology Information (2025). View Source
